molecular formula C19H20FNO2 B2936261 2-(2-fluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one CAS No. 2034468-74-9

2-(2-fluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2936261
CAS No.: 2034468-74-9
M. Wt: 313.372
InChI Key: GCWSGIASPQOXFB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a pyrrolidine-based ketone derivative featuring a fluorophenyl group at position 2 of the ethanone backbone and a 2-methoxyphenyl-substituted pyrrolidine ring.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-18-9-5-3-7-16(18)15-10-11-21(13-15)19(22)12-14-6-2-4-8-17(14)20/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWSGIASPQOXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCN(C2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Substitution Reactions: Introduction of the 2-fluorophenyl and 2-methoxyphenyl groups can be carried out using nucleophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the substituted pyrrolidine with ethanone under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Fluorine Position : Ortho-fluorophenyl (target compound) vs. meta-fluorophenyl (compound in ) alters electronic effects (e.g., dipole moments) and steric interactions with target binding sites.
  • Methoxy vs. Methyl : The methoxy group (electron-donating) in the target compound may enhance solubility compared to the methyl group (electron-neutral) in .
  • Pyrrolidine Modifications : Substituents on the pyrrolidine ring (e.g., 2-methoxyphenyl in target vs. 3-methylphenyl in ) influence conformational flexibility and intermolecular interactions .

Physicochemical Properties

Comparative data from HRMS and synthesis yields:

Compound HRMS (Calculated) HRMS (Observed) Synthetic Yield Key Notes Reference
Target Compound N/A N/A N/A Data inferred from analogs. N/A
(E)-3-(2-Fluorophenyl)prop-2-en-1-one derivative (8) 449.1223 449.1184 Not reported High mass accuracy confirms purity.
2-(4-(Benzyloxy)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5c) 282.1664 282.1666 Not reported Difluoro substitution stabilizes ketone.
1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-benzodiazol-1-yl]ethan-1-one 297.28 Not reported 45–72% Trifluoromethyl group increases metabolic stability.

Biological Activity

The biological activity of 2-(2-fluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is primarily attributed to its interaction with specific molecular targets. This includes:

  • Receptor Binding : The compound may bind to various receptors, modulating signaling pathways that influence physiological responses.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.

Pharmacological Properties

Research indicates that compounds similar to this pyrrolidine derivative often exhibit a range of pharmacological effects, such as:

  • Anti-inflammatory Activity : Some studies suggest that related compounds possess significant anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Analgesic Effects : The analgesic potential of this compound aligns with findings from similar chemical structures that show pain-relieving properties .

Comparative Analysis

To illustrate the uniqueness of this compound, a comparison with similar pyrrolidine derivatives is provided in the table below:

Compound NameStructureBiological Activity
This compoundStructurePotential anti-inflammatory and analgesic effects
2-(2-fluorophenyl)-1-[3-(2-hydroxyphenyl)pyrrolidin-1-yl]ethan-1-oneStructureModerate enzyme inhibition
2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-oneStructureHigh receptor binding affinity

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions under acidic or basic conditions.
  • Substitution Reactions : The introduction of the 2-fluorophenyl and 2-methoxyphenyl groups is accomplished via nucleophilic aromatic substitution.
  • Final Coupling : The final step involves coupling the substituted pyrrolidine with ethanone using coupling reagents like EDCI or DCC.

Chemical Reactivity

The compound can undergo various chemical reactions:

  • Oxidation : Can yield ketones or carboxylic acids.
  • Reduction : May produce alcohols or amines.
  • Substitution Reactions : Electrophilic or nucleophilic substitutions can modify the aromatic rings.

Anti-inflammatory Activity

In preclinical studies, compounds structurally related to this compound have shown promising anti-inflammatory effects. For instance, a study demonstrated that similar derivatives inhibited prostaglandin synthesis effectively, suggesting potential applications in treating inflammatory diseases .

Analgesic Effects

Research has indicated that analogous compounds exhibit significant analgesic properties in animal models. For example, compounds with similar structural motifs showed effective pain relief in rat models, supporting further exploration into their therapeutic applications .

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